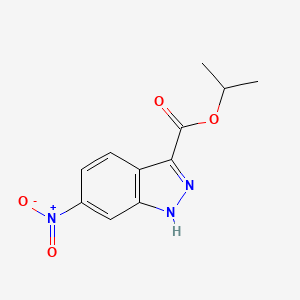![molecular formula C13H16N4O B11866062 6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Oxa-7-azaspiro[44]nonan-3-ylamino)picolinonitrile is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the use of radical chemistry to construct the spiro-heterocyclic framework . This process may include hydrogen atom transfer (HAT) and cyclization reactions to achieve the desired structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action for 6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane: A structurally related compound with similar spirocyclic features.
Azaspirene: A compound with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, known for its angiogenesis inhibition properties.
Uniqueness
6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile stands out due to its specific functional groups and potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in various scientific fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H16N4O |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
6-(1-oxa-7-azaspiro[4.4]nonan-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H16N4O/c14-7-10-2-1-3-12(16-10)17-11-6-13(18-8-11)4-5-15-9-13/h1-3,11,15H,4-6,8-9H2,(H,16,17) |
Clave InChI |
RAXFONZNEBBIAF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC(CO2)NC3=CC=CC(=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


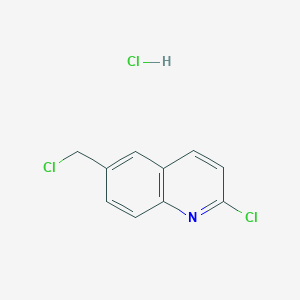

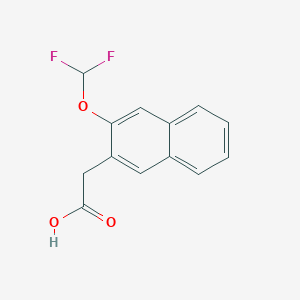


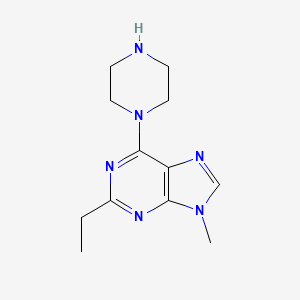


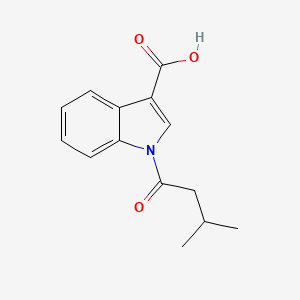

![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)


